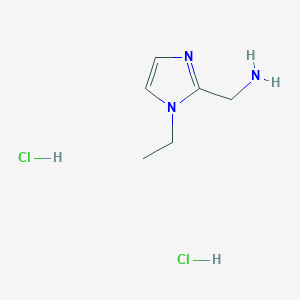

(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Description

(1-Ethyl-1H-imidazol-2-yl)methanamine dihydrochloride is an imidazole-derived organic compound featuring a methanamine group attached to the 2-position of a 1-ethyl-substituted imidazole ring, with two hydrochloride counterions. This structure confers water solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

(1-ethylimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-2-9-4-3-8-6(9)5-7;;/h3-4H,2,5,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXWXXPUWBCHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles or the reaction of aldehydes with amines and nitriles.

Ethylation: The imidazole ring is then ethylated using ethyl halides under basic conditions.

Amination: The ethylated imidazole undergoes amination to introduce the methanamine group.

Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

The biological activity of (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride has garnered interest due to its structural resemblance to biologically active compounds. Potential therapeutic applications include:

- Antimicrobial Activity : Studies suggest that imidazole derivatives can exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anticancer Properties : Computer-aided prediction models indicate promising therapeutic potentials against various cancer cell lines.

Interaction studies involving this compound focus on its binding affinities to biological targets, which are critical for elucidating its pharmacological profile .

Case Studies

Several studies have been conducted to explore the applications of (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various imidazole derivatives, including (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Study 2: Cancer Cell Line Testing

In vitro testing against multiple cancer cell lines demonstrated that (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride showed cytotoxic effects comparable to established chemotherapeutics. Further investigations are needed to elucidate its mechanism of action .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Alkyl Chain Variations

- 1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 1189914-40-6) :

Replacing the ethyl group with a propyl group increases hydrophobicity and molecular weight (212.12 g/mol vs. ~197.1 g/mol for the ethyl variant). This modification may alter binding affinity in receptor-targeted applications . - 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride (CAS 858513-10-7) :

Substitution at the 1-position with methyl instead of ethyl, combined with an ethanamine (two-carbon) chain, reduces steric hindrance. The similarity score (0.88) suggests comparable reactivity but distinct pharmacokinetic profiles .

Amine Chain Length

- (1H-Imidazol-2-yl)methanamine hydrochloride (CAS 138799-95-8): Shares the methanamine group but lacks the ethyl substituent. The shorter chain may reduce solubility in nonpolar solvents, though the similarity score (0.88) indicates overlapping synthetic utility .

- 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride (CAS 17286-47-4) :

Features an ethanamine chain (two carbons) instead of methanamine, increasing molecular flexibility. This compound has a molar mass of 184.07 g/mol and is stored under inert conditions, suggesting higher sensitivity to oxidation compared to the ethyl variant .

Physicochemical Properties

Biological Activity

(1-Ethyl-1H-imidazol-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

| Property | Value |

|---|---|

| Common Name | (1-Ethyl-1H-imidazol-2-yl)methanamine dihydrochloride |

| CAS Number | 1223542-88-8 |

| Molecular Formula | C₆H₁₃Cl₂N₃ |

| Molecular Weight | 196.09 g/mol |

The compound features an imidazole ring, which is known for its role in various biological processes. The ethyl substitution at position 1 enhances its solubility and may influence its pharmacological profile.

The biological activity of (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The imidazole moiety allows for binding interactions that can modulate various biochemical processes.

Key Mechanisms Include:

- Enzyme Modulation : The compound may act as a modulator for enzymes related to neurotransmitter metabolism, potentially influencing pathways critical for neurological function.

- Receptor Binding : The imidazole ring's ability to engage with receptors such as serotonin receptors suggests potential applications in treating mood disorders or other neurological conditions.

Biological Activities

Research has identified several biological activities associated with (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride:

Neurotransmitter Interaction :

The compound shows promise in modulating neurotransmitter systems, particularly through interactions with serotonin receptors, which may lead to effects on mood and cognition.

Antimicrobial Properties :

Studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Potential Anticancer Activity :

Preliminary research suggests that (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride may exhibit anticancer activities, possibly through mechanisms involving apoptosis induction in cancer cells.

Study 1: Neurotransmitter Modulation

A study investigated the binding affinity of (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride to serotonin receptors. The results indicated a significant interaction that could lead to enhanced serotonergic activity, suggesting potential applications in treating depression and anxiety disorders .

Study 2: Antimicrobial Effects

In vitro tests demonstrated that the compound exhibited inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This highlights its potential utility in developing new antimicrobial agents .

Study 3: Anticancer Potential

Research conducted on cancer cell lines revealed that (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride induced apoptosis at certain concentrations, indicating its potential as an anticancer therapeutic agent. Further studies are needed to elucidate the underlying mechanisms .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride stands out among structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methylimidazole | Methyl group instead of ethyl | Antifungal properties |

| 2-Methylimidazole | Methyl at position 2 | Antimicrobial and anti-inflammatory |

| 1-(4-Methylphenyl)imidazole | Phenyl substitution at position 1 | Potential analgesic effects |

The unique ethyl substitution at position 1 distinguishes (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride from these compounds, potentially influencing its solubility and biological interactions differently compared to others .

Q & A

Q. What are the common synthetic routes for (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, including imidazole ring formation via cyclization of α-halo ketones or aldehydes with 1,2-diamines under acidic conditions. Catalysts like Lewis acids (e.g., ZnCl₂) improve yield and selectivity . Solvent choice (e.g., DMF or DCM) and temperature control (often 60–100°C) are critical to minimize side reactions . Post-synthesis, the free base is treated with HCl to form the dihydrochloride salt. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the imidazole ring and ethyl/amine substituents .

- IR spectroscopy to identify N–H and C–N stretches (~3300 cm⁻¹ and ~1600 cm⁻¹, respectively) .

- HPLC with UV detection for purity assessment (≥95% is standard for research-grade material) .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H⁺] at m/z ~174 before salt formation) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The dihydrochloride salt is hygroscopic and should be stored in airtight containers at 2–8°C, protected from light. Stability studies suggest decomposition occurs above 40°C, releasing HCl gas. Avoid exposure to strong oxidizers or bases, which may degrade the imidazole ring .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with water. Spills should be neutralized with sodium bicarbonate and collected in chemical waste containers. Respiratory protection is advised during large-scale handling due to potential HCl vapor release .

Advanced Research Questions

Q. How can conflicting crystallographic data for imidazole derivatives be resolved during structural validation?

Use software like SHELXL for refinement, which is robust for small molecules and high-resolution data . Discrepancies in bond lengths/angles may arise from protonation state variations; validate via hydrogen placement algorithms and compare with DFT-calculated geometries .

Q. What strategies improve yield in N-alkylation steps during synthesis?

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) .

- Phase-transfer catalysts (e.g., TBAB) enhance regioselectivity in heterogeneous systems .

- In-situ generation of reactive intermediates (e.g., chloroacetate esters) minimizes side-product formation .

Q. How does the ethyl substituent on the imidazole ring influence biological activity compared to methyl analogs?

The ethyl group increases lipophilicity, enhancing membrane permeability in cell-based assays. However, it may reduce binding affinity to targets requiring steric precision (e.g., enzyme active sites). Comparative QSAR studies using analogs like (1-methyl-1H-imidazol-5-yl)methylamine highlight trade-offs between bioavailability and target engagement .

Q. What computational methods are effective for predicting this compound’s reactivity in novel reactions?

Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes . For mechanistic insights, DFT calculations (B3LYP/6-31G*) model transition states in nucleophilic substitution or redox reactions involving the imidazole ring .

Q. How can researchers address discrepancies in reported biological activity data across studies?

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Solvent volume reduction without compromising yield (e.g., switch from batch to flow chemistry) .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .

- Byproduct management : Optimize HCl gas scrubbing during salt formation to prevent equipment corrosion .

Methodological Notes

- Data Interpretation : Cross-reference spectral data with PubChem entries (CID: 2723957) for validation .

- Contradiction Resolution : Use crystallographic validation tools (e.g., PLATON) to resolve structural ambiguities .

- Safety Compliance : Align handling practices with GHS classifications (e.g., H315, H319) and local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.